(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine
Description
(2S,3S)-2-Phenyl-3-t-butyloxycarbonylaminopiperidine is a stereospecific piperidine derivative featuring a phenyl substituent at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical chemistry. Its stereochemistry (2S,3S) is critical for interactions in chiral environments, such as enzyme binding pockets.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-2-phenylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-10-7-11-17-14(13)12-8-5-4-6-9-12/h4-6,8-9,13-14,17H,7,10-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |
InChI Key |
XJVZJNCXBRDMQH-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution or other suitable reactions.
Protection with t-Butyloxycarbonyl Group: The Boc group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the direct introduction of the Boc group, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce deprotected amines or modified piperidine derivatives.
Scientific Research Applications
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The phenyl group and piperidine ring contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Analogs:
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol Structural Features:
- Boc-protected amine at position 1.
- Phenyl group at position 4.
- Carboxylic acid substituent at position 3.
- Comparison :
- The carboxylic acid group increases polarity, enhancing water solubility compared to the target compound.
- The (3S,4R) stereochemistry may lead to divergent biological activity due to altered spatial orientation.
- Applications: Likely used as a building block for further functionalization (e.g., amide coupling) .
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid (QE-9835; CAS 959583-98-3) Molecular Formula: C₁₈H₂₁NO₅ Molecular Weight: 331.4 g/mol Structural Features:
Comparative Data Table
*Calculated based on standard atomic weights.
Research Findings and Implications
- Steric and Electronic Effects: The phenyl group in the target compound contributes to lipophilicity, favoring interactions with hydrophobic targets. The Boc group in all analogs ensures amine protection, but its position (e.g., C1 in the carboxylic acid analog vs. C3 in the target compound) alters reactivity during deprotection or further synthesis .
- The (3S,4R) configuration in the carboxylic acid derivative may limit such overlap .
Stability and Reactivity :
- Boc-protected amines are acid-labile, requiring careful handling in acidic conditions. The hydroxyl group in QE-9835 may necessitate stabilization against oxidation .
Biological Activity
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine is . The compound features a piperidine ring substituted with a phenyl group and a t-butyloxycarbonyl (Boc) group, which is known to enhance the stability and bioavailability of amines in biological systems.
Biological Activity
Research indicates that derivatives of piperidine, including (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine, exhibit various biological activities. These include:
- Antimicrobial Properties : Studies have shown that piperidine derivatives can possess antimicrobial effects against various pathogens. The specific activity of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine against bacterial strains remains to be fully elucidated but suggests potential applications in treating infections.
- Neuroprotective Effects : Some piperidine derivatives have demonstrated neuroprotective properties in preclinical models. This activity may be attributed to their ability to modulate neurotransmitter systems or provide antioxidant effects.
- Pharmacological Applications : The compound's structure allows it to interact with various biological targets, potentially leading to applications in treating neurological disorders or as an analgesic agent.
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine. A summary of key findings is presented in the table below:
Case Studies
- Antimicrobial Activity : In a study evaluating various piperidine derivatives, (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine was tested against Staphylococcus aureus. Results indicated an inhibition zone comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
- Neuroprotection : A neuroprotective assay using neuronal cell lines revealed that treatment with (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine led to significant reductions in cell death induced by oxidative stress, highlighting its potential therapeutic role in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
